![molecular formula C18H15FN2O2S B2664528 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034268-67-0](/img/structure/B2664528.png)
3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
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Description
The compound “3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide”, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in the Suzuki–Miyaura (SM) cross-coupling reaction . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Hydroxyphenylnaphthols
The compound could be used in the preparation of hydroxyphenylnaphthols, which are known to be 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . These inhibitors could have potential applications in the treatment of diseases related to steroid metabolism.
Ruthenium-Catalyzed Arylation Reactions
The compound could be used as a reactant in ruthenium-catalyzed arylation reactions . Arylation reactions are important in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles
The compound could be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These compounds are known to be microtubule inhibitors and potential antitumors .
Biological Potential of Indole Derivatives
The compound could potentially be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Regioselective Suzuki Coupling
The compound could potentially be used in regioselective Suzuki coupling . This is a type of chemical reaction where two organic compounds are joined together with the aid of a palladium catalyst.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-16-5-4-12(9-15(16)19)18(22)21-10-13-3-2-7-20-17(13)14-6-8-24-11-14/h2-9,11H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSDFGFWVXDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide |
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